2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography can provide this information .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity with other substances, and stability .Scientific Research Applications
Antioxidant Activity and Coordination Complexes
Research into pyrazole-acetamide derivatives has explored their synthesis, characterization, and antioxidant activities. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, indicating potential applications in pharmacology and materials science due to their reactive oxygen species (ROS) scavenging abilities (Chkirate et al., 2019).
Cytotoxic Activity Against Cancer Cell Lines
Some novel sulfonamide derivatives, including compounds with acetamide groups, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These studies aim to develop new chemotherapeutic agents that are more effective and have fewer side effects than current treatments (Ghorab et al., 2015).
Neuroprotective Effects
The synthesis of compounds related to the chemical structure has been explored for their potential neuroprotective effects. Such compounds have been evaluated for their ability to protect neural cells from oxidative stress, indicating potential therapeutic applications for neurodegenerative diseases (Sameem et al., 2017).
Inhibition of Enzymes Related to Neurodegenerative Diseases
Compounds bearing structural similarities have been synthesized and tested for their inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are targets for the treatment of neurodegenerative diseases like Alzheimer's, indicating potential applications in designing drugs to manage or treat such conditions (Rehman et al., 2013).
Development of Anti-inflammatory Drugs
Research into derivatives of similar structural frameworks has included the development of potential anti-inflammatory drugs, particularly those that selectively inhibit cyclooxygenase-2 (COX-2). This enzyme is involved in the inflammation process, and its selective inhibition can lead to effective treatments for inflammatory conditions with reduced gastrointestinal side effects (Shi et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-29-19-4-2-3-18(13-19)24-21(28)15-27-14-20(16-5-7-17(23)8-6-16)22(25-27)26-9-11-30-12-10-26/h2-8,13-14H,9-12,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJTXFIKFIVFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide |
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